molecular formula C26H32O4 B12683794 Ethanol, 2,2'-((octahydro-4,7-methano-5H-inden-5-ylidene)bis(4,1-phenyleneoxy))bis- CAS No. 99377-83-0

Ethanol, 2,2'-((octahydro-4,7-methano-5H-inden-5-ylidene)bis(4,1-phenyleneoxy))bis-

Cat. No.: B12683794
CAS No.: 99377-83-0
M. Wt: 408.5 g/mol
InChI Key: XOLXPZNXLQIMJN-UHFFFAOYSA-N
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Description

Ethanol, 2,2’-((octahydro-4,7-methano-5H-inden-5-ylidene)bis(4,1-phenyleneoxy))bis- is a complex organic compound with the molecular formula C26H32O4 This compound is characterized by its unique structure, which includes an octahydro-4,7-methano-5H-inden-5-ylidene core linked to phenyleneoxy groups and ethanol moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethanol, 2,2’-((octahydro-4,7-methano-5H-inden-5-ylidene)bis(4,1-phenyleneoxy))bis- typically involves multi-step organic reactions. The initial step often includes the formation of the octahydro-4,7-methano-5H-inden-5-ylidene core through cyclization reactions. Subsequent steps involve the introduction of phenyleneoxy groups via nucleophilic substitution reactions, followed by the attachment of ethanol moieties through esterification or etherification reactions. The reaction conditions usually require controlled temperatures, specific catalysts, and solvents to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH is crucial. Industrial methods also focus on optimizing the efficiency of the synthesis process, minimizing by-products, and ensuring the scalability of the production.

Chemical Reactions Analysis

Types of Reactions

Ethanol, 2,2’-((octahydro-4,7-methano-5H-inden-5-ylidene)bis(4,1-phenyleneoxy))bis- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert it into alcohols or alkanes.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or alkanes.

Scientific Research Applications

Ethanol, 2,2’-((octahydro-4,7-methano-5H-inden-5-ylidene)bis(4,1-phenyleneoxy))bis- has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for synthesizing complex organic molecules and studying reaction mechanisms.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions and enzyme activities.

    Industry: It is used in the production of advanced materials, coatings, and polymers due to its chemical stability and reactivity.

Mechanism of Action

The mechanism of action of Ethanol, 2,2’-((octahydro-4,7-methano-5H-inden-5-ylidene)bis(4,1-phenyleneoxy))bis- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • Ethanol, 2,2’-((octahydro-4,7-methano-5H-inden-5-ylidene)bis(4,1-phenyleneoxy))bis-
  • Ethanol, 2,2’-((octahydro-4,7-methano-5H-inden-5-ylidene)bis(4,1-phenyleneoxy))bis-

Uniqueness

Compared to similar compounds, Ethanol, 2,2’-((octahydro-4,7-methano-5H-inden-5-ylidene)bis(4,1-phenyleneoxy))bis- stands out due to its unique structural features, which confer specific chemical reactivity and stability. These properties make it particularly valuable for specialized applications in research and industry.

Properties

CAS No.

99377-83-0

Molecular Formula

C26H32O4

Molecular Weight

408.5 g/mol

IUPAC Name

2-[4-[8-[4-(2-hydroxyethoxy)phenyl]-8-tricyclo[5.2.1.02,6]decanyl]phenoxy]ethanol

InChI

InChI=1S/C26H32O4/c27-12-14-29-21-8-4-19(5-9-21)26(20-6-10-22(11-7-20)30-15-13-28)17-18-16-25(26)24-3-1-2-23(18)24/h4-11,18,23-25,27-28H,1-3,12-17H2

InChI Key

XOLXPZNXLQIMJN-UHFFFAOYSA-N

Canonical SMILES

C1CC2C(C1)C3CC2CC3(C4=CC=C(C=C4)OCCO)C5=CC=C(C=C5)OCCO

Origin of Product

United States

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